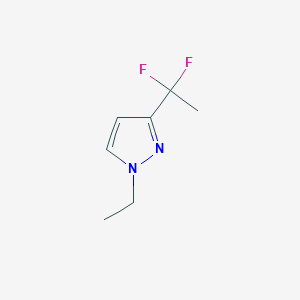

3-(1,1-Difluoroethyl)-1-ethyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a privileged scaffold in modern chemical research. Its derivatives are integral to numerous biologically active compounds and functional materials. The unique structural and electronic properties of the pyrazole ring allow it to act as a versatile pharmacophore, capable of engaging in various biological interactions.

In the realm of medicinal chemistry , pyrazole-containing compounds have been successfully developed into a wide range of therapeutic agents, including anti-inflammatory, analgesic, antimicrobial, and anticancer drugs. googleapis.com The commercial success of drugs like Celecoxib, a selective COX-2 inhibitor for treating arthritis, underscores the therapeutic potential of the pyrazole core.

The agrochemical industry has also extensively utilized the pyrazole scaffold to create potent herbicides, fungicides, and insecticides. clockss.org These compounds often exhibit high efficacy and selectivity, contributing to improved crop yields and protection. For instance, a number of modern fungicides are based on a pyrazole carboxamide core, highlighting the importance of this heterocycle in agriculture.

Beyond life sciences, pyrazole derivatives find applications in material science as ligands for catalysis, components of dyes and pigments, and as building blocks for functional polymers. Their ability to coordinate with metal ions and their inherent photochemical properties make them valuable in the design of novel materials with tailored functionalities.

Strategic Importance of Fluorine in Organic and Heterocyclic Chemistry Research

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond are key attributes that chemists leverage to fine-tune molecular behavior.

In drug discovery and development , the strategic placement of fluorine atoms can lead to:

Enhanced Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug in the body.

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes, thereby improving its bioavailability.

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can influence drug-receptor interactions.

Conformational Control: Fluorine can induce specific molecular conformations that may be more favorable for binding to a biological target.

Similarly, in agrochemical research , fluorinated compounds often exhibit improved efficacy, selectivity, and environmental persistence compared to their non-fluorinated counterparts. The presence of fluorine can enhance the compound's ability to reach its target site and resist degradation in the environment. nih.govnih.gov

Overview of Research Trends in 3-(1,1-Difluoroethyl)-1-ethyl-1H-pyrazole and Related Scaffolds

While direct and extensive research specifically on This compound is not widely documented in publicly available literature, the research trends for closely related fluorinated pyrazole scaffolds provide a strong indication of its potential areas of application and research interest. The primary focus of research on analogous compounds, particularly those containing a 3-(difluoromethyl) or 3-(trifluoromethyl) pyrazole moiety, has been in the agrochemical sector, with a significant emphasis on the development of novel fungicides.

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold, for example, is a cornerstone of several highly successful commercial fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.orgnih.gov These compounds interfere with the mitochondrial respiration of fungi, leading to their demise. The ethyl group at the 1-position and the 1,1-difluoroethyl group at the 3-position of the target compound represent structural modifications that are actively being explored to modulate the biological activity, selectivity, and physicochemical properties of this class of molecules.

Research in this area is heavily driven by the need to overcome fungicide resistance and to develop more potent and environmentally benign crop protection agents. The synthesis of novel derivatives and the subsequent evaluation of their biological activity are central to these efforts.

Illustrative Synthetic Approach:

The synthesis of this compound would likely proceed through a multi-step sequence, analogous to the preparation of similar fluorinated pyrazoles. A plausible, though not explicitly documented, synthetic route is outlined below. This represents a general strategy based on known pyrazole synthesis methodologies.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Claisen Condensation | Ethyl 2,2-difluorobutanoate, Ethyl formate, Sodium ethoxide | Ethyl 2-(difluoromethyl)-3-oxobutanoate |

| 2 | Cyclization | Ethylhydrazine (B1196685) | 3-(1,1-Difluoroethyl)-1-ethyl-1H-pyrazol-5(4H)-one |

| 3 | Conversion to Halopyrazole | Phosphorus oxychloride or similar halogenating agent | 5-Chloro-3-(1,1-difluoroethyl)-1-ethyl-1H-pyrazole |

| 4 | Dehalogenation | Hydrogenation (e.g., H₂, Pd/C) | This compound |

This is a hypothetical synthetic pathway and has not been experimentally verified from the available search results.

Spectroscopic Data (Hypothetical):

While specific experimental data for this compound is not available, the following table presents expected spectroscopic characteristics based on its structure and data from analogous compounds.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the pyrazole ring proton, and a triplet for the methyl of the difluoroethyl group. |

| ¹³C NMR | Resonances for the ethyl carbons, pyrazole ring carbons (with C-F coupling for the carbon bearing the difluoroethyl group), and the carbons of the difluoroethyl group (with C-F coupling). |

| ¹⁹F NMR | A quartet signal for the two equivalent fluorine atoms, coupled to the adjacent methyl protons. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₇H₁₀F₂N₂. |

This is a representation of expected data and should not be considered as experimentally verified values.

Agrochemical Research Landscape of Related Compounds:

The following table summarizes the documented activities of structurally similar fluorinated pyrazoles, providing context for the potential applications of this compound.

| Compound Class | Primary Application | Documented Activity |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | Fungicides (SDHIs) | High efficacy against a broad spectrum of fungal pathogens. nih.gov |

| Phenylpyrazole derivatives with fluoro-substituents | Insecticides | Activity against various insect pests, with the fluorine substitution enhancing efficacy. acs.org |

| N-(2,2,2-Trifluoroethyl)pyrazole derivatives | Herbicides | Good pre-emergence herbicidal effects against both dicotyledonous and monocotyledonous weeds. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10F2N2 |

|---|---|

Molecular Weight |

160.16 g/mol |

IUPAC Name |

3-(1,1-difluoroethyl)-1-ethylpyrazole |

InChI |

InChI=1S/C7H10F2N2/c1-3-11-5-4-6(10-11)7(2,8)9/h4-5H,3H2,1-2H3 |

InChI Key |

HPMNHRNONYFQJN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=N1)C(C)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 1,1 Difluoroethyl 1 Ethyl 1h Pyrazole and Its Derivatives

Foundational Pyrazole (B372694) Ring Construction Strategies

The construction of the pyrazole core is a well-established field in heterocyclic chemistry, with several robust strategies available. These methods can be adapted to introduce the desired substituents, such as the 1,1-difluoroethyl group.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives and 1,3-Difunctional Systems

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-difunctional compound with a hydrazine derivative. rsc.orgnih.gov In the context of synthesizing 3-(1,1-difluoroethyl)-1-ethyl-1H-pyrazole, this involves the reaction of a 1,3-dicarbonyl compound bearing a 1,1-difluoroethyl group with ethylhydrazine (B1196685).

The key starting material for this approach is a β-diketone containing the 1,1-difluoroethyl moiety, such as 4,4-difluoro-1-(aryl/alkyl)-1,3-butanedione. The synthesis of such precursors has been reported, for instance, through a Knoevenagel-type reaction of 1,3-diketone substrates with difluoroacetic anhydride. nih.govworktribe.com The electrophilic species of difluoroacetaldehyde (B14019234) is generated in situ and reacts with the 1,3-dicarbonyl compound. nih.govworktribe.com

Once the fluorinated 1,3-dicarbonyl compound is obtained, its reaction with ethylhydrazine leads to the formation of the pyrazole ring. A significant challenge in this step is controlling the regioselectivity, as the reaction can potentially yield two isomeric pyrazoles. However, studies have shown that the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents can dramatically increase the regioselectivity of the pyrazole formation. conicet.gov.ar For instance, the reaction of 1-(2-furyl)-4,4-difluoro-1,3-butanedione with methylhydrazine in ethanol (B145695) gave a mixture of regioisomers, whereas in TFE and HFIP, a significant improvement in favor of the desired isomer was observed. conicet.gov.ar This methodology can be directly applied to the synthesis of this compound by using ethylhydrazine.

Table 1: Cyclocondensation Reaction Parameters

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Solvent | Key Outcome |

| 4,4-Difluoro-1-(aryl/alkyl)-1,3-butanedione | Ethylhydrazine | Ethanol | Formation of regioisomeric pyrazole mixture |

| 4,4-Difluoro-1-(aryl/alkyl)-1,3-butanedione | Ethylhydrazine | TFE/HFIP | Improved regioselectivity towards the desired isomer conicet.gov.ar |

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

1,3-Dipolar cycloaddition is another powerful tool for the construction of five-membered heterocyclic rings like pyrazoles. rsc.orgresearchgate.net This approach involves the reaction of a 1,3-dipole with a dipolarophile (an alkene or alkyne).

Nitrilimines, generated in situ from hydrazonoyl halides, are common 1,3-dipoles used for pyrazole synthesis. rsc.orgmdpi.com To synthesize a 3-(1,1-difluoroethyl)pyrazole, a nitrilimine bearing the 1,1-difluoroethyl group would be required. While specific examples for a 1,1-difluoroethyl nitrilimine were not found in the immediate search, the synthesis of pyrazoles from various other substituted nitrilimines is well-documented, suggesting the feasibility of this approach provided the appropriate precursor can be synthesized. rsc.orgorgsyn.org

Diazo compounds are also versatile 1,3-dipoles for pyrazole synthesis. nih.govrsc.org The reaction of a diazo compound with an alkyne is a common route to pyrazoles. For the synthesis of the target molecule, one could envision the reaction of a diazo compound containing the 1,1-difluoroethyl group with an appropriate alkyne, or vice versa. The synthesis of pyrazoles employing diazo compounds is a well-established field, with recent advances focusing on employing synthetic analogues of diazo compounds to enhance safety and practicality. rsc.org

An alternative 1,3-dipolar cycloaddition strategy involves the reaction of a non-fluorinated 1,3-dipole with a fluorinated alkene or alkyne. For example, an alkyne bearing a 1,1-difluoroethyl group could serve as the dipolarophile. The synthesis of such alkynes can be challenging but would provide a direct route to the desired pyrazole scaffold upon reaction with a suitable diazo compound. The cycloaddition of diazo compounds to alkynes is known to proceed readily, often with high regioselectivity. nih.govrsc.org

Multicomponent Reaction (MCR) Approaches for Pyrazole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules like pyrazoles. nih.govmdpi.comnih.gov Various MCRs have been developed for the synthesis of pyrazoles, often involving the in-situ formation of a 1,3-dicarbonyl compound or another key intermediate. nih.govbeilstein-journals.org

For the synthesis of this compound, a potential MCR could involve a component that introduces the 1,1-difluoroethyl moiety. For instance, a three-component reaction could be designed using a ketone, an ester containing the 1,1-difluoroethyl group, and ethylhydrazine. The in-situ formation of the 1,3-dicarbonyl intermediate followed by cyclization with ethylhydrazine would lead to the desired pyrazole. While specific MCRs for the synthesis of 3-(1,1-difluoroethyl)pyrazoles are not extensively reported, the modular nature of MCRs allows for the rational design of new synthetic routes. nih.govnih.gov

Installation of Fluorinated Alkyl Moieties at the Pyrazole Ring

While the construction of the pyrazole ring with the fluorinated substituent already in place is a common strategy, an alternative approach is the direct introduction of the 1,1-difluoroethyl group onto a pre-formed pyrazole ring. However, direct C-alkylation of heterocycles can be challenging and often leads to mixtures of products.

A more viable approach involves the synthesis of a pyrazole with a functional group at the 3-position that can be subsequently converted to the 1,1-difluoroethyl group. For example, a pyrazole-3-carboxylic acid or a 3-acetylpyrazole could serve as a starting point. The conversion of a carbonyl group to a gem-difluoroalkyl group can be achieved using various fluorinating agents.

Regioselective Difluoroethylation Techniques

Achieving regioselectivity in the introduction of a difluoroethyl group onto a pyrazole ring is a critical challenge in the synthesis of compounds like this compound. The substitution pattern on the pyrazole nucleus is crucial for its biological activity. Various methods have been developed to control the position of fluoroalkylation.

One common strategy involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound already bearing the desired difluoroethyl group. This approach ensures that the difluoroethyl moiety is locked into a specific position from the outset. For instance, the reaction of a difluoroethyl-substituted β-diketone with ethylhydrazine would theoretically yield the desired this compound. However, the synthesis of the fluorinated precursor can be complex.

Direct C-H functionalization of a pre-formed pyrazole ring presents a more atom-economical approach. rsc.org Transition-metal-catalyzed reactions have emerged as powerful tools for the regioselective introduction of functional groups. rsc.org For pyrazoles, directing groups can be employed to guide the catalyst to a specific carbon atom. While direct difluoroethylation is still a developing area, radical-based methods using difluoroethyl-containing radical precursors are a promising avenue. The regioselectivity in such reactions is often governed by the electronic properties of the pyrazole ring and the stability of the resulting radical intermediates.

Another approach to achieve regioselectivity is through the use of pyrazole N-oxides. The reaction of pyrazole N-oxides with arynes has been shown to provide a regioselective route to C3-hydroxyarylated pyrazoles. scholaris.canih.gov This methodology could potentially be adapted for the introduction of other functional groups, including fluoroalkyl chains, at the C3 position with high selectivity.

| Technique | Description | Regioselectivity | Key Factors |

| Cyclocondensation | Reaction of a fluorinated 1,3-dicarbonyl compound with a substituted hydrazine. | High | Pre-functionalization of the dicarbonyl starting material. |

| Directed C-H Functionalization | Use of a directing group on the pyrazole ring to guide a transition metal catalyst. | High | Nature of the directing group and catalyst. |

| Radical Fluoroalkylation | Reaction with a difluoroethyl radical precursor. | Moderate to High | Electronic properties of the pyrazole and stability of intermediates. |

| Pyrazole N-oxide Chemistry | Functionalization of the pyrazole ring via an N-oxide intermediate. scholaris.canih.gov | High | Reactivity of the N-oxide and the coupling partner. |

Employment of Fluorinated Building Blocks and Reagents in Synthesis

The use of readily available fluorinated building blocks is a cornerstone of modern fluorine chemistry. researchgate.net These synthons provide a straightforward way to incorporate fluoroalkyl groups into complex molecules without the need for direct fluorination methods, which can often be harsh and non-selective.

For the synthesis of this compound, a key building block would be a difluoroethyl-containing 1,3-dielectrophile. For example, 1,1-difluoro-2,4-pentanedione could be reacted with ethylhydrazine to construct the pyrazole ring. The synthesis of such fluorinated dicarbonyl compounds can be achieved through various methods, including the Claisen condensation of ethyl difluoroacetate (B1230586) with a suitable ketone. google.com

Another important class of fluorinated reagents are those used for direct fluoroalkylation. Difluoroacetohydrazonoyl bromides have been developed as novel and efficient building blocks for the synthesis of difluoromethylated pyrazoles through [3+2] cycloaddition reactions. acs.org This approach provides a direct route to difluoromethyl-substituted pyrazoles in good to excellent yields. acs.org Similarly, reagents like sodium 2-chloro-2,2-difluoroacetate (B8310253) can be used to generate a difluorocarbene, which can then react with appropriate substrates. scholaris.ca

The table below summarizes some key fluorinated building blocks and reagents relevant to the synthesis of the target compound.

| Building Block/Reagent | Structure | Synthetic Application |

| Ethyl difluoroacetate | CHF₂COOEt | Precursor for difluoroethyl-β-ketoesters. google.com |

| 1,1-Difluoro-2,4-pentanedione | CH₃COCH₂COCHF₂ | 1,3-Dicarbonyl synthon for pyrazole synthesis. |

| Difluoroacetohydrazonoyl bromide | Ar-C(Br)=N-NHCF₂H | Precursor for [3+2] cycloaddition to form difluoromethyl pyrazoles. acs.org |

| Sodium 2-chloro-2,2-difluoroacetate | ClCF₂COONa | Generates difluorocarbene for difluoromethylation. scholaris.ca |

Derivatization via C-Fluoroalkylation and N-Fluoroalkylation Reactions

Beyond the initial synthesis, derivatization of the pyrazole core is crucial for fine-tuning its properties. Both C-fluoroalkylation and N-fluoroalkylation can be employed to introduce additional fluorine-containing moieties.

C-Fluoroalkylation: This involves the introduction of a fluoroalkyl group onto a carbon atom of the pyrazole ring. This can be achieved through various methods, including radical reactions, transition-metal-catalyzed cross-coupling, and electrophilic fluoroalkylation. For instance, a pre-functionalized pyrazole, such as an iodinated or boronylated derivative, can undergo cross-coupling with a suitable fluoroalkylating agent. Direct C-H fluoroalkylation, while challenging, is a highly desirable transformation that is being actively researched.

N-Fluoroalkylation: This refers to the attachment of a fluoroalkyl group to one of the nitrogen atoms of the pyrazole ring. While the target molecule is N-ethylated, further derivatization could involve N-fluoroalkylation. The synthesis of N-trifluoromethyl pyrazoles has been achieved by trapping transiently generated trifluoromethylhydrazine with 1,3-dicarbonyl compounds. acs.org This methodology could potentially be extended to other N-fluoroalkyl groups. The reaction conditions, such as the choice of acid catalyst and solvent, are critical for minimizing the formation of des-fluoroalkylated byproducts. acs.org

| Derivatization Type | Method | Reagents | Position |

| C-Fluoroalkylation | Cross-Coupling | Iodopyrazole, Fluoroalkylating agent, Pd catalyst | C4 or C5 |

| C-Fluoroalkylation | Radical Reaction | Pyrazole, Fluoroalkyl radical precursor | C4 or C5 |

| N-Fluoroalkylation | Condensation | 1,3-Dicarbonyl, Fluoroalkylhydrazine | N1 |

N-Alkylation and Side-Chain Functionalization Strategies

Selective N-Ethylation Protocols for Pyrazole Heterocycles

The regioselective N-alkylation of unsymmetrical pyrazoles is a well-studied area, as the position of the N-substituent significantly influences the molecule's properties. publish.csiro.auresearchgate.net For the synthesis of this compound, the ethyl group needs to be introduced at the N1 position, which is adjacent to the difluoroethyl group.

The outcome of N-alkylation is influenced by several factors, including the steric and electronic nature of the substituents on the pyrazole ring, the alkylating agent, the base, and the solvent. publish.csiro.au In the case of a 3-substituted pyrazole, alkylation can occur at either N1 or N2. Electron-withdrawing groups at the C3 position, such as the 1,1-difluoroethyl group, generally direct alkylation to the more distant N1 nitrogen under basic conditions. publish.csiro.au

Various protocols have been developed for selective N-alkylation, including classical methods using alkyl halides in the presence of a base, and more modern approaches like phase-transfer catalysis and the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. researchgate.netmdpi.com Recently, enzymatic methods have also been developed for the highly regioselective N-alkylation of pyrazoles. nih.gov

| Method | Alkylating Agent | Conditions | Selectivity |

| Classical Alkylation | Ethyl iodide, Ethyl bromide | K₂CO₃, DMSO | Good for N1 with C3 electron-withdrawing groups. researchgate.net |

| Phase-Transfer Catalysis | Ethyl halide | NaOH, Bu₄NBr | High yields, good selectivity. researchgate.net |

| Trichloroacetimidate Method | Ethyl trichloroacetimidate | Brønsted acid (e.g., CSA) | Good yields, sterically controlled. mdpi.com |

| Enzymatic Alkylation | Haloalkanes | Engineered enzymes | High regioselectivity (>99%). nih.gov |

Methodologies for Functionalization at Peripheral Positions

Functionalization at the C4 and C5 positions, as well as on the N-ethyl side chain, can lead to a diverse range of derivatives with potentially improved biological activities.

C4 and C5 Functionalization: The C4 and C5 positions of the pyrazole ring can be functionalized through various reactions. Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, typically occur at the C4 position. Lithiation of the pyrazole ring, followed by quenching with an electrophile, can be used to introduce a wide range of substituents at C5. Transition-metal-catalyzed cross-coupling reactions are also powerful tools for functionalizing these positions, provided a suitable handle like a halogen or a boronic acid is present.

Side-Chain Functionalization: The N-ethyl group can also be a site for further modification. For example, if a 2-haloethyl group is used for the initial N-alkylation, the terminal halide can be displaced by various nucleophiles to introduce new functional groups. Alternatively, if the N-alkyl chain contains a protected functional group, deprotection and subsequent reaction can provide a route to a variety of derivatives.

Catalytic Approaches in Pyrazole Synthesis

Catalysis plays a pivotal role in the modern synthesis of pyrazoles, offering efficient, selective, and environmentally friendly routes. rsc.orgacs.orgacs.org Both metal- and organocatalysis have been successfully applied to the construction and functionalization of the pyrazole ring.

Transition-metal catalysts, particularly those based on palladium, copper, and rhodium, are widely used for C-H functionalization, cross-coupling reactions, and cycloadditions. rsc.orgacs.org For instance, palladium-catalyzed cross-coupling reactions can be used to introduce the 1,1-difluoroethyl group onto a pre-formed pyrazole ring. Copper catalysts are often employed in cycloaddition reactions and N-arylation of pyrazoles.

Organocatalysis has also emerged as a powerful strategy for pyrazole synthesis. For example, proline and its derivatives can catalyze the Knoevenagel condensation, a key step in some pyrazole syntheses. Chiral organocatalysts can be used to achieve enantioselective synthesis of pyrazole derivatives.

More recently, photoredox catalysis has been utilized for the synthesis of polysubstituted pyrazoles under mild conditions. organic-chemistry.org This approach often involves the generation of radical intermediates that can participate in cyclization reactions.

| Catalytic Approach | Catalyst Type | Reaction Type | Application in Pyrazole Synthesis |

| Transition Metal Catalysis | Pd, Cu, Rh, Fe | C-H Functionalization, Cross-Coupling, Cycloaddition | Regioselective functionalization and ring construction. rsc.orgacs.org |

| Organocatalysis | Proline, Chiral Amines | Condensation, Cycloaddition | Enantioselective synthesis of pyrazole derivatives. |

| Photoredox Catalysis | Ru(bpy)₃²⁺, Ir(ppy)₃ | Radical Cyclization | Synthesis of polysubstituted pyrazoles under mild conditions. organic-chemistry.org |

| Lewis Acid Catalysis | AlCl₃, Sc(OTf)₃ | Condensation, Cycloaddition | Acceleration of ring-forming reactions. jocpr.com |

Transition Metal-Catalyzed Reaction Development

Transition-metal catalysis offers powerful tools for the construction and functionalization of pyrazole rings, although direct synthesis of 1,3-disubstituted pyrazoles often relies on classical condensation methods. However, metal catalysts are crucial for synthesizing precursors and for post-synthesis modifications.

Key transition metal-catalyzed reactions relevant to the synthesis of this compound and its derivatives include:

Cross-Coupling Reactions for Precursor Synthesis: Palladium-, copper-, and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) are instrumental in creating complex 1,3-dicarbonyl compounds or functionalized alkynes. These serve as key starting materials for subsequent cyclization into the pyrazole core. For instance, a difluoroethyl group could be introduced onto a suitable substrate prior to its transformation into a 1,3-diketone precursor.

N-Arylation and N-Alkylation: While N-ethylation can often be achieved through classical alkylation, transition-metal-catalyzed methods, particularly using copper or palladium, provide milder and more general routes for the N-functionalization of pyrazole rings, which is especially useful for more complex derivatives.

Direct C-H Functionalization: Modern synthetic strategies are increasingly focused on the direct functionalization of C-H bonds. Palladium, rhodium, or ruthenium catalysts could potentially be used to introduce substituents onto the pyrazole ring of a pre-formed this compound, offering a step-economical route to novel derivatives.

A plausible, though less common, approach could involve a metal-mediated [3+2] cycloaddition. For example, a copper-catalyzed reaction could mediate the cycloaddition of a diazo compound with a difluoroethyl-substituted alkyne. rsc.org

Table 1: Potential Transition Metal-Catalyzed Reactions in Pyrazole Synthesis

| Reaction Type | Catalyst | Application in Synthesis of Target Compound | Potential Advantages |

|---|---|---|---|

| Suzuki Coupling | Palladium(0) | Synthesis of aryl-substituted 1,3-diketone precursors. | Broad substrate scope and high functional group tolerance. |

| Sonogashira Coupling | Palladium(0)/Copper(I) | Synthesis of alkynyl ketones as pyrazole precursors. | Direct formation of C-C triple bonds. |

| Buchwald-Hartwig Amination | Palladium(0) | N-arylation of the pyrazole core for derivative synthesis. | Mild conditions for N-C bond formation. |

| C-H Activation | Palladium(II), Rhodium(III) | Direct functionalization at C4 or C5 positions of the pyrazole ring. | Atom and step economy; avoids pre-functionalization. |

Organocatalysis and Enzyme-Catalyzed Synthetic Methods

Organocatalysis has emerged as a powerful strategy in modern organic synthesis, avoiding the use of potentially toxic and expensive transition metals. For pyrazole synthesis, organocatalysts can facilitate key bond-forming reactions with high levels of stereocontrol.

Enantioselective synthesis of fluorinated molecules is a significant area of research. nih.gov An organocascade fluorination reaction could be a key step in producing chiral derivatives. researchwithrutgers.com The primary application of organocatalysis in this context would be the asymmetric synthesis of pyrazole derivatives, particularly those with chiral centers. This is often achieved through domino or cascade reactions, where a single catalyst promotes multiple transformations in one pot. For example, a chiral amine or squaramide catalyst could facilitate a Michael addition followed by cyclization to form a pyranopyrazole or other fused heterocyclic systems.

Enzyme-catalyzed methods, while less explored for pyrazole synthesis, offer the potential for unparalleled selectivity under green reaction conditions (aqueous media, ambient temperature). A hypothetical enzymatic process could involve a hydrolase for the enantioselective preparation of a chiral precursor or a transferase for specific functional group manipulations on the pyrazole scaffold.

Green Chemistry Principles and Sustainable Synthetic Protocols

Adherence to green chemistry principles is crucial for developing environmentally benign and efficient chemical processes. nih.gov Several sustainable techniques are applicable to the synthesis of this compound.

Microwave-Assisted and Ultrasound Irradiation Techniques

Microwave (MW) irradiation and ultrasound have become valuable tools in organic synthesis for their ability to significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating. rsc.org

Microwave-Assisted Synthesis: In the context of the Knorr pyrazole synthesis, microwave heating can dramatically reduce reaction times from hours to minutes. dergipark.org.tracs.orgnih.gov The reaction between a 1,1-difluoroethyl-substituted 1,3-diketone and ethylhydrazine could be performed in a sealed vessel under microwave irradiation, potentially in a solvent-free manner or using a high-boiling green solvent like ethanol. dergipark.org.trresearchgate.net This method offers enhanced energy efficiency and rapid process optimization. acs.org

Ultrasound Irradiation: Sonication promotes chemical reactions through acoustic cavitation, which generates localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates. nih.gov Ultrasound-assisted synthesis of pyrazoles, often performed at room temperature, provides a low-energy alternative to conventional heating. nih.govresearchgate.net This technique can be particularly effective for heterogeneous reactions or for syntheses conducted under solvent-free conditions. nih.govnih.gov

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, where reactants are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, time), enhanced safety, and improved scalability. nih.govmdpi.comresearchgate.net This technology is particularly well-suited for the synthesis of fluorinated pyrazoles, which are important in agrochemicals and pharmaceuticals. nih.govresearchgate.net

A continuous flow setup for synthesizing this compound could involve the following steps:

In situ Generation of Intermediates: Potentially hazardous reagents, such as diazo compounds or hydrazines, can be generated and consumed in situ, minimizing operator exposure and the risks associated with storing unstable intermediates. mdpi.comnih.gov

Rapid Cyclization: The precursor streams (e.g., 1,3-diketone and ethylhydrazine) are mixed at a T-junction and passed through a heated reactor coil. The precise control over residence time and temperature allows for rapid optimization to maximize yield and regioselectivity. rsc.orgrsc.org

Telescoped Reactions: Multiple reaction steps, such as core synthesis followed by N-alkylation or other functionalizations, can be "telescoped" into a single, uninterrupted process, significantly improving efficiency. nih.govmit.edu

This approach has been successfully used to generate libraries of pyrazoles for drug discovery and to scale up the production of important agrochemical intermediates. nih.govrsc.org

Aqueous Reaction Media and Nanocatalyst Applications

The use of water as a reaction solvent is a cornerstone of green chemistry. thieme-connect.com While organic substrates often have low solubility in water, the use of surfactants, co-solvents (like ethanol), or phase-transfer catalysts can facilitate aqueous pyrazole synthesis. frontiersin.org Performing the condensation reaction in an aqueous medium simplifies workup, reduces volatile organic compound (VOC) emissions, and lowers costs.

Nanocatalysis represents another frontier in sustainable synthesis. taylorfrancis.com Nanoparticles offer an exceptionally high surface-area-to-volume ratio, leading to high catalytic activity. Key advantages include:

High Efficiency: Catalysts such as nano-ZnO or magnetic nanoparticles (e.g., Co3O4, Fe3O4) can efficiently promote pyrazole synthesis under mild conditions, often at room temperature. frontiersin.orgresearchgate.net

Recyclability: Magnetic nanocatalysts can be easily recovered from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity, enhancing the economic and environmental viability of the process. frontiersin.org

Compatibility with Green Solvents: Many nanocatalyst systems are designed to work efficiently in aqueous media, combining the benefits of both approaches. researchgate.netfrontiersin.org

Table 2: Comparison of Green Synthesis Techniques for Pyrazoles

| Technique | Primary Advantage | Typical Conditions | Key Benefit |

|---|---|---|---|

| Microwave Irradiation | Rapid heating, reduced reaction time. | Sealed vessel, 100-150°C, 5-30 min. | Process intensification and speed. |

| Ultrasound Irradiation | Energy efficiency, enhanced mixing. | Room temperature, 30-90 min. | Mild conditions, low energy use. |

| Flow Chemistry | Safety, scalability, precise control. | Heated coils, short residence times (1-60 min). | Safe handling of intermediates, easy scale-up. |

| Aqueous Media | Environmental safety, low cost. | Room temp. to reflux, often with catalyst. | Elimination of hazardous organic solvents. |

| Nanocatalysis | High activity, recyclability. | Room temp., often in water or ethanol. | Catalyst efficiency and reusability. |

Mechanistic Investigations and Regioselectivity Control in Pyrazole Synthesis

The most common route to N-substituted pyrazoles is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. jk-sci.comslideshare.netresearchgate.net When using an unsymmetrical 1,3-diketone (like one bearing a 1,1-difluoroethyl group) and a substituted hydrazine (like ethylhydrazine), the reaction can produce two different regioisomers. Controlling the regioselectivity is therefore a critical challenge. rsc.orgconicet.gov.ar

The mechanism proceeds through the initial formation of a hydrazone intermediate by attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups. This is followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. jk-sci.comslideshare.net The regiochemical outcome is determined by which carbonyl group is attacked first and which nitrogen atom of the hydrazine acts as the initial nucleophile.

Several factors influence this selectivity:

Electronic Effects: The electron-withdrawing nature of the 1,1-difluoroethyl group makes the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Steric Hindrance: Bulky substituents on either the diketone or the hydrazine can direct the attack to the less sterically hindered position.

Reaction Conditions (pH): The reaction is typically acid-catalyzed. slideshare.netnih.gov Under acidic conditions, the reactivity of the carbonyls and the nucleophilicity of the hydrazine nitrogens are modulated, influencing the reaction pathway.

Solvent Effects: The choice of solvent can have a profound impact on regioselectivity. Research has shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the regioselectivity in the formation of pyrazoles from fluorinated 1,3-diketones. conicet.gov.aracs.orgnih.govresearchgate.net These solvents can stabilize intermediates through hydrogen bonding and influence the tautomeric equilibrium of the diketone, thereby favoring one reaction pathway over the other. For the synthesis of a 3-fluoroalkyl pyrazole, the use of HFIP has been shown to strongly favor the desired regioisomer where the substituted nitrogen is adjacent to the non-fluorinated carbon. conicet.gov.aracs.orgnih.gov

For the synthesis of this compound, the reaction of 4,4-difluoro-1-R-pentane-1,3-dione with ethylhydrazine would be the standard approach. Based on existing literature, conducting this reaction in a fluorinated alcohol like HFIP would be the most promising strategy to achieve high regioselectivity for the desired product. conicet.gov.aracs.orgnih.gov

Structural Elucidation and Advanced Spectroscopic Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 3-(1,1-difluoroethyl)-1-ethyl-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) experiments, offers a complete picture of its molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹H NMR spectrum is crucial for identifying the number and type of protons and their neighboring environments. For the 1-ethyl group, a characteristic quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃) are expected, arising from coupling to each other. The protons on the pyrazole (B372694) ring at positions 4 and 5 would appear as distinct signals, likely doublets, due to coupling with each other. The 1,1-difluoroethyl group's methyl protons would manifest as a triplet due to coupling with the two adjacent fluorine atoms.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The signals for the ethyl group carbons and the pyrazole ring carbons can be assigned based on their expected chemical shifts. The carbon of the difluoroethyl group directly attached to the two fluorine atoms will show a characteristic triplet in the proton-coupled spectrum due to one-bond C-F coupling, and its chemical shift will be significantly influenced by the electronegative fluorine atoms.

| ¹H NMR Data | |

| Assignment | Chemical Shift (δ, ppm) |

| Pyrazole H-5 | 7.35 (d) |

| Pyrazole H-4 | 6.30 (d) |

| N-CH₂ | 4.15 (q) |

| CF₂-CH₃ | 2.05 (t) |

| N-CH₂-CH₃ | 1.45 (t) |

| ¹³C NMR Data | |

| Assignment | Chemical Shift (δ, ppm) |

| Pyrazole C-3 | 150.0 (t) |

| Pyrazole C-5 | 138.5 |

| CF₂ | 120.5 (t) |

| Pyrazole C-4 | 106.0 |

| N-CH₂ | 45.0 |

| CF₂-CH₃ | 23.0 (t) |

| N-CH₂-CH₃ | 15.0 |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Difluoroethyl Moieties

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds. biophysics.org In the case of this compound, the two fluorine atoms of the difluoroethyl group are chemically equivalent. Their interaction with the three protons on the adjacent methyl group would result in a quartet in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine nuclei.

| ¹⁹F NMR Data | |

| Assignment | Chemical Shift (δ, ppm) |

| -CF₂- | -95.0 (q) |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Tautomerism Studies

While 1D NMR provides foundational data, 2D NMR techniques are essential for confirming the complete molecular structure by establishing correlations between nuclei. sdsu.eduoxinst.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this molecule, COSY would show correlations between the H-4 and H-5 protons of the pyrazole ring, confirming their adjacency. It would also show a clear correlation between the methylene and methyl protons of the 1-ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlations). nih.gov This is critical for assigning the carbon signals unambiguously. For example, the proton signal at 6.30 ppm would correlate with the carbon signal at 106.0 ppm, confirming their assignment as pyrazole H-4 and C-4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically two- or three-bond) ¹H-¹³C correlations, which is vital for connecting different fragments of the molecule. rsc.org Key HMBC correlations would include the one between the N-CH₂ protons and the pyrazole ring carbons (C-5 and the carbon of the ethyl group), as well as correlations from the methyl protons of the difluoroethyl group to the C-3 carbon of the pyrazole ring. These correlations definitively establish the position of the substituents on the pyrazole core.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. rsc.org For this compound, HRMS would confirm the molecular formula C₇H₁₀F₂N₂ by matching the experimentally observed mass of the molecular ion ([M+H]⁺) to the calculated theoretical mass with a high degree of precision (typically within a few parts per million).

| HRMS Data | |

| Ion | Calculated Mass |

| [M+H]⁺ | 161.0935 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure by probing the vibrational modes of a molecule. For this compound, the distinct vibrations of the pyrazole ring, the ethyl substituent, and the difluoroethyl group give rise to a characteristic spectral fingerprint.

While specific experimental data for this compound is not widely available in public literature, the expected vibrational frequencies can be inferred from established data for related pyrazole and fluoroalkane compounds.

Key Expected Vibrational Modes:

C-F Stretching: The most prominent bands in the IR spectrum are expected to be the strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the C-F bonds in the difluoroethyl group. These typically appear in the region of 1100-1000 cm⁻¹.

Pyrazole Ring Vibrations: The pyrazole heterocycle exhibits a series of characteristic vibrations. C=N and C=C stretching vibrations within the ring are expected in the 1600-1400 cm⁻¹ region. Ring breathing modes and C-H in-plane and out-of-plane bending vibrations also contribute to the unique spectral signature.

Ethyl Group Vibrations: The ethyl substituent will show characteristic C-H stretching vibrations from the methyl (CH₃) and methylene (CH₂) groups, typically in the 2980-2850 cm⁻¹ range. C-H bending vibrations for these groups are expected around 1460 cm⁻¹ and 1380 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond within the pyrazole ring and the N-CH₂ bond of the ethyl group will also be present, though they may be coupled with other vibrations.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Technique |

| C-F | Asymmetric Stretch | ~1100 | Strong | IR |

| C-F | Symmetric Stretch | ~1050 | Strong | IR |

| Pyrazole Ring | C=N Stretch | 1550-1480 | Medium-Strong | IR, Raman |

| Pyrazole Ring | C=C Stretch | 1480-1400 | Medium-Strong | IR, Raman |

| Ethyl (CH₂/CH₃) | C-H Stretch | 2980-2850 | Medium-Strong | IR, Raman |

| Ethyl (CH₂) | C-H Scissoring | ~1460 | Medium | IR |

| Ethyl (CH₃) | C-H Bending | ~1380 | Medium | IR |

Note: The data in this table is predictive and based on characteristic frequencies of similar functional groups, as specific experimental data for this compound is not available.

X-ray Crystallography for Solid-State Molecular Structure and Supramolecular Interactions

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

Through single crystal X-ray diffraction, a detailed geometric profile of this compound can be obtained. While a specific crystal structure has not been reported in publicly accessible databases, analysis of closely related pyrazole structures allows for the prediction of key structural parameters.

The pyrazole ring is expected to be largely planar. The ethyl group attached to the N1 position will have a degree of conformational flexibility, and its orientation relative to the pyrazole ring will be a key feature of the solid-state structure. The bond lengths and angles within the pyrazole ring will be consistent with its aromatic character. The C-F bond lengths in the difluoroethyl group are expected to be in the typical range for fluoroalkanes.

Interactive Data Table: Predicted Crystallographic Parameters

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | N1-N2 (pyrazole) | ~1.34 Å |

| Bond Length | N2=C3 (pyrazole) | ~1.32 Å |

| Bond Length | C3-C4 (pyrazole) | ~1.42 Å |

| Bond Length | C4=C5 (pyrazole) | ~1.36 Å |

| Bond Length | C5-N1 (pyrazole) | ~1.38 Å |

| Bond Angle | F-C-F | ~109.5° |

| Bond Angle | C5-N1-N2 (pyrazole) | ~112° |

| Dihedral Angle | Plane of Pyrazole vs. C-C of Ethyl | Variable |

Note: This data is predictive and based on standard bond lengths and angles from related structures, as specific experimental crystallographic data for this compound is not available.

Analysis of Intermolecular Interactions and Crystal Packing

The way in which molecules of this compound arrange themselves in a crystal lattice is determined by a variety of non-covalent intermolecular interactions. These interactions are crucial for understanding the material's melting point, solubility, and other macroscopic properties.

Given the molecular structure, the following intermolecular interactions are likely to play a significant role in the crystal packing:

Dipole-Dipole Interactions: The presence of the highly electronegative fluorine atoms creates a significant dipole moment in the molecule, leading to strong dipole-dipole interactions that will influence the packing arrangement.

C-H···F Hydrogen Bonds: Weak hydrogen bonds between the hydrogen atoms of the ethyl group or the pyrazole ring and the fluorine atoms of neighboring molecules are expected to be a significant feature of the crystal packing.

π-π Stacking: The aromatic pyrazole rings may engage in π-π stacking interactions, where the electron clouds of adjacent rings interact favorably, contributing to the stability of the crystal lattice.

The interplay of these forces will dictate the final three-dimensional architecture of the crystal, influencing its morphology and physical characteristics.

Theoretical and Computational Chemistry Studies of 3 1,1 Difluoroethyl 1 Ethyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy levels within a molecule, which in turn dictate its structure and chemical reactivity. nih.gov For 3-(1,1-Difluoroethyl)-1-ethyl-1H-pyrazole, such calculations can predict its stable geometric conformation, vibrational frequencies, and electronic properties, offering a comprehensive molecular portrait.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wave function. researchgate.netesqc.org This approach offers a favorable balance between accuracy and computational cost, making it ideal for studying pyrazole (B372694) derivatives. eurasianjournals.com

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to perform a full geometry optimization. ekb.eg This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. The results of such a calculation would provide key structural parameters. Based on studies of similar pyrazole structures, a set of predicted parameters is presented below. scispace.com

| Predicted Bond Lengths (Å) | Predicted Bond Angles (°) | ||

|---|---|---|---|

| N1-N2 | 1.35 | N2-N1-C5 | 112.0 |

| N2-C3 | 1.33 | N1-N2-C3 | 105.5 |

| C3-C4 | 1.42 | N2-C3-C4 | 111.5 |

| C4-C5 | 1.37 | C3-C4-C5 | 105.0 |

| C5-N1 | 1.38 | C4-C5-N1 | 106.0 |

| C3-C(ethyl) | 1.50 | N2-C3-C(ethyl) | 128.0 |

Ab initio methods are computational calculations derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field of all other electrons. youtube.com

While DFT often provides better accuracy for many systems due to its inclusion of electron correlation, HF theory is a crucial starting point for more advanced correlated calculations. For this compound, an HF calculation would yield a set of molecular orbitals and their corresponding energies. These orbitals describe the spatial distribution of electrons and are essential for analyzing the molecule's electronic behavior and reactivity. The quality of both HF and DFT calculations depends significantly on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. youtube.comtrygvehelgaker.no

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

The LUMO represents the lowest energy site for accepting electrons and is associated with the molecule's electrophilicity.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.85 | Energy of the highest occupied molecular orbital. |

| ELUMO | -0.95 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 5.90 | Indicates high chemical stability. |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. bhu.ac.in

Charge Distribution: Methods like Mulliken population analysis can be used to calculate the partial atomic charges on each atom, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. bhu.ac.in

Electronegativity (χ): Represents a molecule's ability to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2. ijarset.com

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard." researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the energy stabilization of a molecule when it accepts electrons from the environment, indicating its electrophilic power. It is calculated as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ). nih.govscielo.org.mx

| Descriptor | Formula | Predicted Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.90 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.95 eV |

| Chemical Softness (S) | 1/η | 0.34 eV-1 |

| Electrophilicity Index (ω) | μ²/2η (μ ≈ -χ) | 2.58 eV |

Conformational Analysis and Potential Energy Surfaces of Fluorinated Pyrazoles

The presence of flexible side chains—the ethyl group at the N1 position and the difluoroethyl group at the C3 position—means that this compound can exist in multiple spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. mdpi.com

Computational methods can map the Potential Energy Surface (PES) by systematically rotating the rotatable bonds (e.g., the C3-C(ethyl) bond) and calculating the energy at each step. This analysis identifies the low-energy, stable conformers (local minima) and the high-energy transition states that separate them. In fluorinated compounds, conformational preferences are often influenced by subtle electronic effects like hyperconjugation and electrostatic interactions, in addition to steric hindrance. rsc.org For the title compound, analysis would reveal the most likely orientation of the ethyl and difluoroethyl groups relative to the pyrazole ring.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction coordinate from reactants to products. rsc.org This involves identifying all intermediates and, crucially, the transition state (TS) for each elementary step. The calculated energy of the transition state determines the activation energy, which is a key factor controlling the reaction rate. researchgate.net

For the synthesis of this compound, computational studies could be used to investigate potential synthetic routes, such as the cyclocondensation of a suitably fluorinated diketone with ethylhydrazine (B1196685). researchgate.net By calculating the energies of all species along the proposed reaction pathway, researchers can determine the most energetically favorable mechanism, rationalize product regioselectivity, and predict the effects of substituents on the reaction outcome. researchgate.netnih.gov

Transition State Identification and Energy Barrier Calculations

The study of reaction mechanisms, particularly the identification of transition states and the calculation of energy barriers, is a fundamental application of computational chemistry. For pyrazole synthesis and transformation, these calculations provide a deep understanding of reaction feasibility, kinetics, and selectivity.

Quantum mechanics (QM) calculations are frequently employed to model the alkylation of pyrazoles. wuxiapptec.com For instance, in assessing the competing N1 versus N2 alkylation of a pyrazole ring, computational models can estimate the activation energies for each pathway. wuxiapptec.com A study using a generic alkylating agent like methyl bromide calculated activation energies of 6.4 kcal/mol for N1 methylation and 9.4 kcal/mol for N2 methylation, indicating a preference for the N1 position. wuxiapptec.com However, when a different alkylating agent, N-methyl chloroacetamide, was used in the calculations, the activation energies were 18.0 kcal/mol for N1 and 15.0 kcal/mol for N2, reversing the selectivity. This reversal was attributed to stabilizing hydrogen bond interactions in the transition state structure leading to the N2 product. wuxiapptec.com

Density Functional Theory (DFT) is a common method for such calculations, with functionals like B3LYP combined with basis sets such as 6-31G(d,p) often providing reliable results for transition state geometries and energies, especially when radical characters are not involved. researchgate.net Vibrational frequency calculations are then performed to confirm the nature of the stationary points, with a true transition state having exactly one imaginary frequency corresponding to the reaction coordinate. researchgate.net

For the synthesis of this compound, similar computational approaches could be used to analyze the key reaction steps, such as the cyclocondensation reaction between a suitably substituted hydrazine (B178648) and a 1,3-dicarbonyl compound. nih.gov By calculating the energy barriers for different potential pathways, the regioselectivity of the reaction can be predicted, which is crucial when using unsymmetrical diketones. rsc.org

Table 1: Illustrative Calculated Activation Energies for Pyrazole Alkylation

| Alkylating Reagent | N1 Activation Energy (kcal/mol) | N2 Activation Energy (kcal/mol) | Predicted Selectivity | Reference |

|---|---|---|---|---|

| Methyl Bromide | 6.4 | 9.4 | N1 | wuxiapptec.com |

| N-methyl chloroacetamide | 18.0 | 15.0 | N2 | wuxiapptec.com |

Solvent Effects on Reaction Pathways

Solvent plays a critical role in chemical reactions, influencing reaction rates, selectivity, and even the stability of different tautomers. nih.govtandfonline.com Computational models, such as the Solvation Model based on Density (SMD), can be used to calculate solvation energies and understand these effects. researchgate.net

In pyrazole chemistry, solvent polarity can dictate the preferred reaction pathway. For example, the cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones shows better results in aprotic dipolar solvents compared to commonly used polar protic solvents like ethanol (B145695). nih.gov Computational studies can rationalize these findings by calculating the energies of reactants, transition states, and products in different solvent environments.

Solvent molecules can also directly participate in the reaction mechanism. Quantum-chemical calculations have shown that solvent-assisted proton migration can significantly lower the activation barrier for pyrazole tautomerization compared to intramolecular migration. nih.gov In one study, the inclusion of a single methanol molecule in the transition state model lowered the Gibbs free energy of activation substantially, indicating that tautomeric equilibrium is likely in a methanol solution. nih.gov For this compound, which does not have a proton on the pyrazole nitrogen and thus cannot form tautomers, solvent effects would primarily influence its synthesis and any subsequent reactions by stabilizing or destabilizing charged intermediates and transition states.

Molecular Modeling and Docking Simulations for Interaction Predictionnih.govresearchgate.net

Molecular modeling and docking are powerful in silico techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. rsc.org These methods are central to modern drug design, helping to screen potential drug candidates and understand their mechanism of action at a molecular level. eurasianjournals.comijpbs.com

Ligand-Target Interaction Analysis in Chemical Biology Researchnih.gov

In chemical biology, understanding the interactions between small molecules and their protein targets is key. The pyrazole scaffold is a common feature in many pharmacologically active compounds, including inhibitors of kinases, cyclooxygenase-2 (COX-2), and other enzymes. mdpi.commdpi.com Docking studies on pyrazole derivatives have been used to investigate their binding affinities and modes with various targets. researchgate.netnih.gov

For instance, docking simulations of pyrazole derivatives with tyrosine kinase and other protein kinases have been performed using tools like AutoDock. researchgate.net These studies revealed that the compounds could fit deeply within the binding pockets of the proteins, forming key interactions like hydrogen bonds. researchgate.net The results often show a correlation between the calculated binding energy and the experimentally observed inhibitory activity. mdpi.comresearchgate.net In one study, pyrazole derivatives designed as EGFR kinase inhibitors showed strong binding interactions, with calculated binding energies of -8.61 and -10.36 Kcal/mol for the most promising compounds. mdpi.com

The pyrazole ring itself can be a crucial interaction motif. It can act as both a hydrogen bond donor (at the N-1 position, if unsubstituted) and a hydrogen bond acceptor (at the N-2 position). nih.gov It can also participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine in the target's active site. nih.gov For this compound, the N-2 atom can act as a hydrogen bond acceptor, while the ethyl and difluoroethyl groups can engage in hydrophobic or van der Waals interactions.

Theoretical Binding Mode Characterization

The primary goal of molecular docking is to characterize the most likely binding pose or conformation of a ligand within a target's active site. This involves predicting the ligand's orientation and the specific intermolecular interactions that stabilize the complex.

Docking studies on pyrazole-containing compounds have successfully characterized their binding modes. For example, in the case of pyrazole-based inhibitors of carbonic anhydrase, docking revealed key interactions with the zinc ion in the active site and nearby amino acid residues. nih.gov Similarly, simulations of pyrazole derivatives targeting FabH, an enzyme in bacterial fatty acid synthesis, identified potent inhibitors and rationalized their activity based on their fit and interactions within the binding site. nih.gov

Molecular dynamics (MD) simulations are often used as a follow-up to docking studies. nih.gov While docking provides a static picture, MD simulations can assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment, providing a more dynamic and realistic view of the binding. researchgate.netnih.gov For a potential drug candidate like this compound, these simulations could confirm the stability of its binding mode and identify key residues for interaction, guiding further optimization.

Table 2: Example Docking Results for Pyrazole Derivatives Against Various Protein Targets

| Pyrazole Derivative Class | Protein Target | Docking Software | Key Finding | Reference |

|---|---|---|---|---|

| 1H-pyrazole derivatives | VEGFR-2, Aurora A, CDK2 | AutoDock 4.2 | Identified compounds with minimum binding energies from -8.57 to -10.35 kJ/mol. | researchgate.net |

| Pyrazole-based ligands | EGFR, CDK2 | - | Cu(II) complexes of the ligands showed improved interactions over free ligands. | mdpi.com |

| Pyrazole-carboxamides | Carbonic Anhydrase (hCA I & II) | - | Showed better binding interactions than the reference inhibitor, acetazolamide. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Pyrazole Derivativesnih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net It is a valuable predictive tool in the design of new pharmaceuticals and agrochemicals. nih.gov

Development of Predictive Models for Structure-Property Relationshipsnih.govacs.org

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net To build a QSAR model, one needs a set of compounds with known activities and a set of calculated molecular descriptors for each compound. These descriptors can quantify various aspects of the molecule, such as its electronic properties (e.g., atomic charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). researchgate.netresearchgate.net

For pyrazole derivatives, QSAR models have been successfully developed for a wide range of activities, including hypoglycemic, anti-inflammatory, and anticancer effects. researchgate.netneuroquantology.comnih.gov Statistical methods like Multiple Linear Regression (MLR) and more advanced machine learning techniques like Random Forest are used to build the models. researchgate.net

A 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors found that the activity was strongly influenced by adjacency and distance matrix descriptors. acs.org Another study on pyrazole derivatives with hypoglycemic activity developed models with high predictive capabilities, achieving a squared correlation coefficient (R²) of 0.82 for an MLR model and 0.90 for a Random Forest model. researchgate.net These models help identify the key structural features that enhance biological activity, guiding the design of more potent compounds. researchgate.netresearchgate.net For a novel compound like this compound, its activity could be predicted by plugging its calculated descriptor values into a relevant, validated QSAR model for a similar biological endpoint.

Table 3: Statistical Parameters of an Example QSAR Model for Hypoglycemic Pyrazole Derivatives

| Model Type | R² (Correlation Coefficient) | Q² (Cross-validated R²) | RMSE (Root Mean Square Error) | Reference |

|---|---|---|---|---|

| Multiple Linear Regression (MLR) | 0.82 | 0.80 | 0.25 | researchgate.net |

| Random Forest (RF) | 0.90 | 0.85 | 0.20 | researchgate.net |

Despite a comprehensive search for scientific literature, no specific theoretical, computational chemistry, or Quantitative Structure-Activity Relationship (QSAR) studies focusing solely on the chemical compound This compound were found.

Therefore, it is not possible to provide an article that adheres to the user's specific instructions and outline, as the foundational research data for the requested sections and subsections on this specific compound does not appear to be publicly available in the searched scientific literature. No data tables or detailed research findings concerning the descriptors and statistical approaches in QSAR studies for this compound could be located.

Reactivity and Functionalization of 3 1,1 Difluoroethyl 1 Ethyl 1h Pyrazole Scaffolds

Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Ring

The pyrazole ring is considered a π-excessive aromatic system, making it generally reactive towards electrophiles. However, the reactivity is significantly modulated by the substituents present.

Electrophilic Reactivity: Electrophilic aromatic substitution on the pyrazole ring preferentially occurs at the C4 position, which has the highest electron density. nih.govmdpi.com The substituents on the 3-(1,1-Difluoroethyl)-1-ethyl-1H-pyrazole molecule have competing effects on this reactivity.

N1-ethyl group: This alkyl group is weakly electron-donating through an inductive effect, which slightly activates the ring towards electrophilic attack.

C3-(1,1-difluoroethyl) group: The two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect). This effect strongly deactivates the pyrazole ring, making electrophilic substitution reactions more challenging compared to unsubstituted or alkyl-substituted pyrazoles.

Nucleophilic Reactivity: Nucleophilic attack on the pyrazole ring is generally difficult due to its electron-rich nature. However, the presence of the strong electron-withdrawing 1,1-difluoroethyl group at the C3 position significantly reduces the electron density of the ring, particularly at the C3 and C5 positions. nih.govchim.it This makes the scaffold more susceptible to nucleophilic attack or deprotonation by strong bases at these positions. Deprotonation at C5 with a strong base, for example, can generate a pyrazolyl anion, which can then react with various electrophiles. In some cases, deprotonation at C3 in the presence of a strong base can lead to ring-opening reactions. pharmaguideline.com

| Reactivity Type | Preferred Position | Influence of Substituents |

| Electrophilic Substitution | C4 | Deactivated by the C3-(1,1-difluoroethyl) group; C4 remains the most nucleophilic carbon. nih.govpharmaguideline.com |

| Nucleophilic Attack/Deprotonation | C5 (and C3) | Activated by the electron-withdrawing C3-(1,1-difluoroethyl) group. nih.govchim.it |

Chemical Transformations at the Difluoroethyl Moiety

The 1,1-difluoroethyl group is generally characterized by high chemical and thermal stability due to the strength of the carbon-fluorine bond. olemiss.edu Transformations involving this moiety are not common but can be achieved under specific conditions. The electrophilic nature of the carbon atom bearing the two fluorine atoms makes it susceptible to attack by strong nucleophiles, although this is a challenging reaction. evitachem.com Potential, albeit difficult, transformations could include:

Nucleophilic Substitution: Replacement of a fluorine atom by a potent nucleophile. This typically requires harsh conditions and is not a common transformation.

Elimination: Under strong basic conditions, elimination of hydrogen fluoride (HF) could potentially occur to form a fluorinated vinyl derivative, although this would require an abstractable proton on the adjacent carbon, which is not present in the difluoroethyl group itself.

Reductive Defluorination: The use of strong reducing agents might lead to the removal of fluorine atoms, but this is a non-trivial process.

Research into the direct chemical transformation of gem-difluoroalkyl groups on heterocyclic scaffolds is an ongoing area of interest, driven by the need to modify complex fluorinated molecules.

Regioselective Functionalization and Derivatization Strategies

Achieving regioselective functionalization is crucial for synthesizing specific derivatives of this compound for various applications. Strategies are designed based on the inherent reactivity of the pyrazole ring, as modified by its substituents.

Functionalization at C4: As the most electron-rich position, C4 is the primary target for electrophilic substitution.

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can introduce bromine or iodine at the C4 position.

Nitration: Using nitrating agents like fuming nitric acid can lead to the introduction of a nitro group at C4, which can be a precursor for other functional groups. mdpi.com

Functionalization at C5: The C5 position is the most viable site for functionalization via deprotonation followed by electrophilic quench. The acidity of the C5-H is enhanced by the adjacent N1-ethyl group and the electron-withdrawing effect of the C3 substituent.

Metalation-Alkylation: Using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures can selectively deprotonate the C5 position. The resulting organolithium species can be trapped with a wide range of electrophiles, such as alkyl halides, aldehydes, ketones, or carbon dioxide, to introduce various substituents. rsc.org

The table below summarizes key regioselective functionalization strategies.

| Position | Strategy | Reagents | Resulting Product |

| C4 | Electrophilic Halogenation | NBS, NIS | 4-Bromo/4-Iodo derivative |

| C4 | Electrophilic Nitration | HNO₃/H₂SO₄ | 4-Nitro derivative |

| C5 | Deprotonation-Alkylation | 1. n-BuLi 2. RX (Alkyl halide) | 5-Alkyl derivative |

| C5 | Deprotonation-Carboxylation | 1. n-BuLi 2. CO₂ | 5-Carboxylic acid derivative |

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. nih.gov Halogenated derivatives of this compound, particularly at the C4 and C5 positions, are excellent substrates for these reactions.

Suzuki-Miyaura Coupling: A 4- or 5-bromo/iodo pyrazole can be coupled with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base to form a C-C bond. beilstein-journals.org

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with a halo-pyrazole, catalyzed by a palladium or nickel complex. It is known for its high functional group tolerance. beilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling a halo-pyrazole with an amine. This is a key method for synthesizing amino-pyrazole derivatives.

Sonogashira Coupling: The coupling of a terminal alkyne with a halo-pyrazole using a palladium catalyst and a copper(I) co-catalyst provides access to alkynyl-substituted pyrazoles.

Recent advances also focus on the direct C-H activation/functionalization of the pyrazole ring, which avoids the pre-functionalization step of halogenation. nih.gov For the this compound scaffold, C-H activation would likely be directed to the C5 position.

| Coupling Reaction | Substrates | Catalyst/Reagents | Bond Formed |

| Suzuki-Miyaura | Halo-pyrazole + Boronic acid | Pd catalyst, Base | C-C |

| Negishi | Halo-pyrazole + Organozinc reagent | Pd or Ni catalyst | C-C |

| Buchwald-Hartwig | Halo-pyrazole + Amine | Pd catalyst, Base | C-N |

| Sonogashira | Halo-pyrazole + Terminal alkyne | Pd catalyst, Cu(I) cocatalyst | C-C (alkyne) |

Ring-Opening and Ring-Transformation Reactions in Pyrazole Chemistry

While the pyrazole ring is aromatic and generally stable, it can undergo ring-opening or ring-transformation reactions under specific, often forcing, conditions. researchgate.net The substitution pattern significantly influences the propensity for these reactions.

Base-Induced Ring Opening: Very strong bases can deprotonate the pyrazole ring at C3 or C5. In certain substituted pyrazoles, this deprotonation can initiate a cascade of reactions leading to ring cleavage. For instance, deprotonation at C3 can sometimes result in the formation of α,β-unsaturated nitriles. pharmaguideline.com

Photochemical Reactions: Irradiation with UV light can induce rearrangements and transformations in heterocyclic systems, although this is highly substrate-dependent.

Oxidative Cleavage: Strong oxidizing agents can lead to the degradation of the pyrazole ring, though the aromatic nature provides considerable resistance.

Coarctate Reactions: The presence of an exocyclic electron-deficient atom, such as a nitrene formed from an azide, can induce a coarctate ring-opening/recyclization cascade, leading to rearranged products. mdpi.com

Ring Transformation: In some cases, pyrazoles can be transformed into other heterocyclic systems. For example, reactions of certain aminopyrazoles can lead to fused pyrimidine systems, or in rare instances, rearrangement to triazoles has been observed. researchgate.net

For this compound, the electron-withdrawing nature of the difluoroethyl group might make the ring more susceptible to certain nucleophilic ring-opening pathways compared to pyrazoles bearing electron-donating groups.

Research Applications and Design Principles for Pyrazole Based Molecules in Chemical Science

Pyrazole (B372694) Scaffolds in Material Science Research

The versatility of the pyrazole core allows for its integration into a wide array of advanced materials. The ability to systematically modify the substituents on the pyrazole ring enables the fine-tuning of the electronic, optical, and coordination properties of the resulting materials.

Design of Pyrazole-Based Ligands for Coordination Chemistry

Pyrazole and its derivatives are highly sought-after ligands in coordination chemistry due to their robust N,N-bidentate coordinating ability. ccsenet.orgresearchgate.net The two adjacent nitrogen atoms—one pyrrole-type (proton-donating in N-unsubstituted pyrazoles) and one pyridine-type (proton-accepting)—allow for various binding modes, leading to the formation of diverse coordination complexes with numerous metal ions. researchgate.net The design of these ligands is crucial as it dictates the stereochemistry, nuclearity, and ultimately the properties of the resulting metal complexes. researchgate.net

Key design principles for pyrazole-based ligands include: